molecular formula C16H12O B160559 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one CAS No. 1942-31-0

1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Cat. No. B160559
CAS RN: 1942-31-0
M. Wt: 220.26 g/mol
InChI Key: QCYZMMVPXNWSJK-UHFFFAOYSA-N
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Description

1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one is a chemical compound with the molecular formula C16H12O . It is classified as an aryl alkynone compound .


Molecular Structure Analysis

The molecular structure of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one consists of a phenyl ring attached to an ethynyl group, which is further connected to another phenyl ring through an ethanone group . The exact mass of the molecule is 220.088815002 g/mol .


Physical And Chemical Properties Analysis

1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one has a molecular weight of 220.26 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds .

Scientific Research Applications

Role in Corrosion Inhibition

Imidazole and its derivative molecules, closely related in structure to 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one, are significant in corrosion inhibition. For instance, these molecules show high efficiency in protecting carbon steel in acidic media. Quantum chemical calculations reveal that the global hardness of inhibitor molecules is inversely proportional to inhibition efficiency, indicating that softer molecules lead to higher anticorrosion performance (Costa et al., 2021).

properties

IUPAC Name

1-[4-(2-phenylethynyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c1-13(17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-6,9-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYZMMVPXNWSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381381
Record name 1-[4-(Phenylethynyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

CAS RN

1942-31-0
Record name 1-[4-(2-Phenylethynyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1942-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Phenylethynyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 5 (30 mg, 2 μmol Pd), 1-(4-bromo-phenyl)ethan-1-one (0.20 g, 1 mmol), phenylacetylene (0.16 g, 1.5 mmol), and triethylamine (3 mL) were sequentially added into a 15 mL septum-sealed test tube under protection of nitrogen. The mixture was then heated at 90° C. for 72 h. After it was cooled to the room temperature, 8 mL of anhydrous ether was added to precipitate compound 5. The mixture was centrifuged and the upper liquid layer was transferred via a syringe into a 20 mL round-bottom flask. Repeated the above precipitation procedure once. The combined liquid layer was concentrated under reduced pressure to give an oily residue. A saturated ammonium chloride solution (5 mL) was then added. The resulting mixture was extracted by ethyl acetate (10 mL×3), dried over anhydrous magnesium sulfate, filtrated, and concentrated to give a crude product. The crude product was further purified by column chromatography (silica gel, hexane/ethyl acetate=4/1) to give 0.21 g (98% yield) of 1-(4-acetylphenyl)-2-phenylethyne. 1H NMR (400 MHz, CDCl3) δ 2.57 (s, 3H), 7.33–7.35 (m, 3H), 7.52–7.54 (m, 2H), 7.58 (d, J=8.2 Hz, 2H), 7.91 (d, J=8.2 Hz, 2H) ppm.
[Compound]
Name
Compound 5
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

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